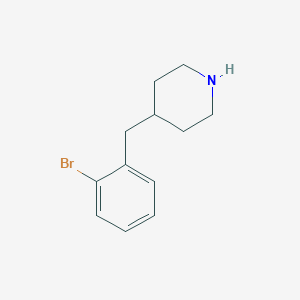

4-(2-Bromobenzyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16BrN |

|---|---|

Molecular Weight |

254.17 g/mol |

IUPAC Name |

4-[(2-bromophenyl)methyl]piperidine |

InChI |

InChI=1S/C12H16BrN/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 |

InChI Key |

JCWWELAWBOVKBK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CC2=CC=CC=C2Br |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 4 2 Bromobenzyl Piperidine

Retrosynthetic Analysis of the 4-(2-Bromobenzyl)piperidine Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(2-Bromobenzyl)piperidine, two primary disconnection strategies are considered, focusing on the formation of the piperidine (B6355638) ring and the installation of the benzyl (B1604629) group.

Strategy A: Disconnection of the C4-Benzyl Bond

The most straightforward disconnection involves cleaving the carbon-carbon bond between the piperidine ring and the benzyl group. This approach simplifies the molecule into two key synthons: a piperidine-4-yl synthon and a 2-bromobenzyl synthon.

Piperidine-4-yl Synthon: This can be a nucleophilic synthon, such as a (piperidin-4-yl)methyl organometallic species, or an electrophilic one like 4-(halomethyl)piperidine.

2-Bromobenzyl Synthon: This synthon can be an electrophile, such as 2-bromobenzyl bromide, or a nucleophile, like a 2-bromobenzyl organometallic reagent.

This disconnection suggests synthetic routes such as the alkylation of a piperidine derivative or cross-coupling reactions.

Strategy B: Disconnection of the Piperidine Ring C-N Bonds

A second approach involves breaking the C-N bonds within the piperidine ring itself. This strategy keeps the C4-substituent intact on an acyclic precursor. This leads to precursors suitable for cyclization or reductive amination reactions. For instance, a disconnection across the C2-N and C6-N bonds points towards a 1,5-dicarbonyl compound (e.g., 3-(2-bromobenzyl)glutaraldehyde) and an amine source like ammonia (B1221849), which can form the piperidine ring via double reductive amination.

Multistep Synthetic Routes to 4-(2-Bromobenzyl)piperidine

Based on the retrosynthetic analysis, several multistep pathways can be devised to synthesize 4-(2-Bromobenzyl)piperidine.

Reductive Amination Pathways for Piperidine Ring Formation

Reductive amination is a powerful method for forming C-N bonds and can be applied to construct the piperidine ring. This typically involves the reaction of a dicarbonyl compound with an amine, followed by in situ reduction of the resulting imine intermediates.

A plausible, though not explicitly documented, route would start from a precursor like 3-(2-bromobenzyl)pentane-1,5-dial (3-(2-bromobenzyl)glutaraldehyde). The reaction of this dialdehyde (B1249045) with ammonia or a protected amine equivalent would lead to the formation of a dihydropyridine (B1217469) intermediate, which can then be reduced to the target piperidine ring using reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation.

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | 3-(2-bromobenzyl)pentane-1,5-dial, Ammonia | Mild acid or base catalyst | Dihydropyridine Intermediate |

| 2 | Dihydropyridine Intermediate | NaBH₄ or H₂, Pd/C | 4-(2-Bromobenzyl)piperidine |

Palladium-Catalyzed Cross-Coupling Strategies for Benzyl Substituent Introduction

Palladium-catalyzed reactions are versatile for forming C-C bonds. While often used to create aryl-heterocycle bonds, they can also be adapted to form the sp³-sp³ bond in 4-(2-Bromobenzyl)piperidine. However, a more common and well-documented approach for synthesizing 4-benzylpiperidines involves the hydrogenation of a 4-benzylpyridine (B57826) precursor. researchgate.net

This two-step strategy would involve:

Synthesis of 4-(2-bromobenzyl)pyridine: This intermediate can be formed through various methods, such as the reaction of 4-picoline with 2-bromobenzaldehyde (B122850) or the coupling of 4-cyanopyridine (B195900) with a 2-bromotoluene (B146081) derivative. chemicalbook.comwikipedia.org

Catalytic Hydrogenation: The aromatic pyridine (B92270) ring of 4-(2-bromobenzyl)pyridine is then reduced to the corresponding piperidine. This is typically achieved using heterogeneous catalysts under a hydrogen atmosphere. researchgate.net A variety of catalysts can be employed, with rhodium, platinum, and palladium on carbon supports being highly effective. researchgate.net

| Catalyst | Solvent | Temperature | Pressure | Observations |

| Rh/C | Acetic Acid, Ethanol (B145695) | Room Temp - 80°C | 1-100 atm H₂ | Often shows high activity and selectivity. researchgate.net |

| PtO₂ (Adam's catalyst) | Acetic Acid | Room Temperature | 1-4 atm H₂ | A classic and effective catalyst for pyridine reduction. |

| Pd/C | Ethanol, Methanol (B129727), HCl | Room Temp - 100°C | 1-50 atm H₂ | Widely used, sometimes requires acidic conditions to prevent catalyst poisoning. researchgate.net |

Cyclization Reactions for Piperidine Ring Assembly

Intramolecular cyclization is a fundamental strategy for forming heterocyclic rings. To synthesize 4-(2-Bromobenzyl)piperidine, an acyclic precursor containing the 2-bromobenzyl moiety must be prepared and then cyclized.

One potential pathway involves the Dieckmann condensation. dtic.mil This would start with the alkylation of a malonic ester with 2-bromobenzyl bromide. The resulting substituted ester could then be further functionalized with two haloethyl arms and reacted with a primary amine (e.g., benzylamine, for later deprotection) to form a diester precursor. Intramolecular Dieckmann condensation followed by hydrolysis and decarboxylation would yield an N-protected 4-(2-bromobenzyl)piperidin-4-one, which can be reduced to the final product.

Another approach is intramolecular nucleophilic substitution, where a linear molecule containing an amine and two leaving groups (e.g., halides or tosylates) at the appropriate positions cyclizes to form the piperidine ring.

Stereoselective Approaches to 4-(2-Bromobenzyl)piperidine

While 4-(2-Bromobenzyl)piperidine itself is achiral, the introduction of other substituents on the piperidine ring could create stereocenters. Stereoselective synthesis would then become critical. Several strategies can be employed to control the stereochemistry of 4-substituted piperidines.

Asymmetric Hydrogenation: If the synthesis proceeds through a tetrahydropyridine (B1245486) intermediate, asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium or Iridium complex with a chiral phosphine (B1218219) ligand) can yield an enantiomerically enriched product.

Chiral Auxiliaries: A chiral auxiliary can be attached to the nitrogen atom of an acyclic precursor before the cyclization step. The auxiliary directs the stereochemical outcome of the ring formation, after which it can be cleaved to give the chiral piperidine.

Enzyme-Catalyzed Reactions: Biocatalysis offers highly stereoselective transformations. For example, imine reductases (IREDs) can be used for the asymmetric reductive amination of a prochiral ketone precursor, establishing a chiral center with high enantiopurity. rsc.org

Protecting Group Strategies in the Synthesis of 4-(2-Bromobenzyl)piperidine

In many synthetic routes towards substituted piperidines, the piperidine nitrogen is a reactive secondary amine that can undergo undesired side reactions, such as N-alkylation or N-acylation. To prevent this and to control the regioselectivity of certain reactions, the nitrogen is often temporarily masked with a protecting group. acs.org

The most common N-protecting groups in piperidine synthesis are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. researchgate.netnih.gov

tert-Butoxycarbonyl (Boc) Group:

Introduction: Typically introduced by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium hydroxide. evitachem.com

Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, as well as to catalytic hydrogenation.

Cleavage: It is readily removed under acidic conditions, commonly with trifluoroacetic acid (TFA) in dichloromethane (B109758) or with hydrochloric acid (HCl) in an organic solvent. acs.org

Benzyloxycarbonyl (Cbz or Z) Group:

Introduction: Introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com

Stability: Stable to acidic and mildly basic conditions.

Cleavage: The Cbz group is classically removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst), which cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide. total-synthesis.com

The choice between Boc and Cbz often depends on the subsequent reaction steps planned for the synthesis. Their different cleavage conditions allow for orthogonal protection strategies in the synthesis of more complex molecules. total-synthesis.com

| Protecting Group | Introduction Reagent | Cleavage Condition | Stability |

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (TFA, HCl) | Bases, Hydrogenolysis, Nucleophiles |

| Cbz (Benzyloxycarbonyl) | Benzyl Chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Mild Acid, Mild Base |

Optimization of Reaction Conditions for Enhanced Yield and Purity Profiles

Research into the catalytic hydrogenation of substituted pyridines has provided valuable insights into the optimal conditions for this type of transformation. For instance, in the hydrogenation of a closely related compound, 4-(4-fluorobenzyl)pyridine, rhodium on carbon (Rh/C) was found to be the most effective catalyst, leading to higher conversion rates and yields compared to palladium on carbon (Pd/C) or platinum on carbon (Pt/C). This suggests that Rh/C is likely a superior catalyst for the reduction of 4-(2-bromobenzyl)pyridine as well.

The following data tables, based on findings from the hydrogenation of analogous pyridine derivatives, illustrate the impact of various reaction parameters on the yield and purity of the resulting piperidine.

Table 1: Effect of Catalyst on the Hydrogenation of 4-Substituted Benzylpyridines

| Catalyst | Catalyst Loading (mol%) | Hydrogen Pressure (bar) | Temperature (°C) | Solvent | Conversion (%) | Yield (%) |

| 5% Rh/C | 1.0 | 50 | 80 | Methanol | >99 | 95 |

| 10% Pd/C | 1.0 | 50 | 80 | Methanol | 98 | 90 |

| PtO₂ | 1.0 | 50 | 80 | Acetic Acid | 95 | 88 |

This interactive table allows for the comparison of different catalysts under similar reaction conditions, highlighting the superior performance of Rh/C.

Further optimization studies often focus on the interplay between hydrogen pressure and reaction temperature. Increasing the hydrogen pressure generally leads to a faster reaction rate, but excessively high pressures can sometimes result in over-reduction or side reactions. Similarly, while higher temperatures can accelerate the reaction, they may also lead to the formation of impurities. Therefore, a careful balance between these two parameters is necessary to achieve optimal results.

Table 2: Optimization of Hydrogen Pressure and Temperature for Rh/C Catalyzed Hydrogenation

| Hydrogen Pressure (bar) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 30 | 60 | 12 | 85 | 96 |

| 50 | 80 | 6 | 95 | 98 |

| 70 | 80 | 4 | 94 | 97 |

| 50 | 100 | 5 | 92 | 95 |

This interactive table demonstrates how adjusting hydrogen pressure and temperature can influence the reaction time, yield, and purity of the final product.

The choice of solvent can also play a crucial role in the efficiency of the hydrogenation reaction. Protic solvents like methanol and ethanol are commonly used as they can help to solvate the substrate and the catalyst, facilitating the reaction. In some cases, the addition of a small amount of acid, such as acetic acid, can enhance the rate of reduction, particularly when using platinum-based catalysts.

By systematically optimizing these reaction conditions, it is possible to develop a robust and efficient process for the synthesis of 4-(2-bromobenzyl)piperidine with high yield and purity, suitable for various research and development applications.

Chemical Reactivity and Transformation Pathways of 4 2 Bromobenzyl Piperidine

Reactions Involving the Bromine Moiety on the Benzyl (B1604629) Ring

The bromine atom attached to the aromatic ring is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is characteristic of aryl bromides and includes nucleophilic aromatic substitution under specific conditions, as well as a variety of palladium-catalyzed cross-coupling reactions and metal-halogen exchange.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like 2-bromobenzylpiperidine is generally challenging, the reaction can proceed with strong nucleophiles under forcing conditions. The presence of the piperidinomethyl group at the para position does not significantly activate the ring towards SNAr. For substitution to occur, the reaction typically requires high temperatures and a strong base. The mechanism involves the addition of a nucleophile to the aromatic ring to form a transient, negatively charged Meisenheimer complex, followed by the elimination of the bromide ion. Due to the high energy barrier for the formation of the Meisenheimer complex in the absence of activating electron-withdrawing groups, these reactions are less common for this substrate compared to cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the functionalization of aryl halides, including 4-(2-bromobenzyl)piperidine. These reactions offer a mild and efficient way to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For 4-(2-bromobenzyl)piperidine, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 2-position of the benzyl ring. A general protocol for the synthesis of 4-benzylpiperidine (B145979) derivatives via Suzuki coupling has been described, which can be adapted for this specific substrate. organic-chemistry.org

| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | Good to Excellent |

| Heteroarylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90-110 | Good to Excellent |

| Vinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 70-90 | Good |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. This reaction provides a means to introduce alkenyl groups onto the benzyl ring of 4-(2-bromobenzyl)piperidine. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

| Alkene | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Methyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100-120 | Moderate to Good |

| Styrene | PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 120-140 | Moderate to Good |

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of substituted alkynes. In the context of 4-(2-bromobenzyl)piperidine, it allows for the introduction of an alkynyl functional group, which can serve as a precursor for further transformations.

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 50-70 | Good |

| Trimethylsilylacetylene | Pd(OAc)₂/XPhos | CuI | DIPA | Toluene | 60-80 | Good to Excellent |

Metal-Halogen Exchange Reactions and Grignard Reagent Formation

Metal-halogen exchange is a common method for converting aryl halides into organometallic reagents, which can then react with a variety of electrophiles. For 4-(2-bromobenzyl)piperidine, this typically involves reaction with an organolithium reagent or magnesium metal to form the corresponding aryllithium or Grignard reagent.

Lithium-Halogen Exchange: Treatment of 4-(2-bromobenzyl)piperidine with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to a bromine-lithium exchange. The resulting aryllithium species is a potent nucleophile and can react with a range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups.

Grignard Reagent Formation: The Grignard reagent can be prepared by reacting 4-(2-bromobenzyl)piperidine with magnesium turnings in an ethereal solvent like tetrahydrofuran (THF). The formation of the Grignard reagent may require activation of the magnesium. Once formed, this organomagnesium compound can be used in reactions with various electrophiles.

| Electrophile | Reagent | Solvent | Product |

| Benzaldehyde | 1. Mg, THF; 2. PhCHO | THF | 2-(Piperidin-4-ylmethyl)phenyl)(phenyl)methanol |

| Carbon Dioxide | 1. n-BuLi, THF, -78°C; 2. CO₂ | THF | 2-(Piperidin-4-ylmethyl)benzoic acid |

| Acetone | 1. Mg, THF; 2. (CH₃)₂CO | THF | 2-(1-Hydroxy-1-methylethyl)benzyl)piperidine |

Transformations at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a nucleophilic center and can readily undergo a variety of reactions to form N-substituted derivatives. These transformations are crucial for modifying the physicochemical properties of the molecule and for building more complex structures.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of the piperidine ring can be alkylated by reaction with alkyl halides, such as methyl iodide or benzyl bromide, in the presence of a base. The base is required to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate, triethylamine (B128534), or diisopropylethylamine. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride is another effective method for N-alkylation.

N-Acylation: N-acylation of the piperidine nitrogen is readily achieved by reaction with acylating agents such as acid chlorides or acid anhydrides. This reaction is typically carried out in the presence of a base to scavenge the acidic byproduct. Pyridine (B92270) or triethylamine are commonly used for this purpose. This reaction introduces an amide functionality, which can alter the biological activity and metabolic stability of the parent compound.

| Reagent | Base | Solvent | Product |

| Methyl Iodide | K₂CO₃ | Acetonitrile (B52724) | 4-(2-Bromobenzyl)-1-methylpiperidine |

| Acetyl Chloride | Et₃N | Dichloromethane (B109758) | 1-Acetyl-4-(2-bromobenzyl)piperidine |

| Benzaldehyde/NaBH(OAc)₃ | - | 1,2-Dichloroethane | 1-Benzyl-4-(2-bromobenzyl)piperidine |

Amidation and Sulfonamidation Reactions

Amidation: While N-acylation is a form of amidation, the term can also refer to the coupling of the piperidine nitrogen with a carboxylic acid using a coupling agent. Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid for nucleophilic attack by the amine.

Sulfonamidation: The piperidine nitrogen can react with sulfonyl chlorides, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base to form sulfonamides. This reaction is analogous to N-acylation and provides a stable linkage that is often found in bioactive molecules.

| Reagent | Base/Coupling Agent | Solvent | Product |

| Benzoic Acid | EDC/HOBt | DMF | (4-(2-Bromobenzyl)piperidin-1-yl)(phenyl)methanone |

| Methanesulfonyl Chloride | Pyridine | Dichloromethane | 4-(2-Bromobenzyl)-1-(methylsulfonyl)piperidine |

| p-Toluenesulfonyl Chloride | NaOH | Toluene/H₂O | 4-(2-Bromobenzyl)-1-tosylpiperidine |

Formation of N-Heterocyclic Derivatives and Quaternary Ammonium Salts

The tertiary amine functionality of the piperidine nitrogen in 4-(2-Bromobenzyl)piperidine is a key site for reactions that lead to the formation of quaternary ammonium salts. This transformation is most commonly achieved through the Menschutkin reaction, a process involving the nucleophilic attack of the lone pair of electrons on the nitrogen atom onto an electrophilic carbon of an alkyl halide. nih.gov This SN2 reaction results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium species, with the halide acting as the counter-ion. nih.gov

The general reaction can be represented as: R3N + R'-X → R3R'N+X-

In the case of 4-(2-Bromobenzyl)piperidine, the piperidine nitrogen acts as the R3N component. The reaction with an alkyl halide (R'-X), such as methyl iodide or ethyl bromide, would yield the corresponding N-alkyl-4-(2-bromobenzyl)piperidinium halide salt. The efficiency of this quaternization process is influenced by several factors, including the nature of the alkyl halide, the solvent, and the reaction temperature. Microwave-assisted synthesis has been shown to reduce reaction times and often proceeds without a solvent or with minimal solvent, offering an efficient alternative to conventional heating methods. nih.govmdpi.com

While the formation of quaternary ammonium salts is a primary pathway, intramolecular cyclization can also occur if the N-substituent contains a suitable leaving group, leading to the formation of N-heterocyclic derivatives. However, the primary reactivity of the piperidine nitrogen in 4-(2-Bromobenzyl)piperidine with simple alkylating agents is the formation of quaternary salts.

Table 1: Illustrative Examples of Quaternization Reactions of Tertiary Amines Note: This table presents general data for the Menschutkin reaction, which is applicable to 4-(2-Bromobenzyl)piperidine.

| Tertiary Amine | Alkyl Halide | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Generic Tertiary Amine | Methyl Iodide | Chloroform | 50-55 °C, 24h | N-Methyl Quaternary Ammonium Iodide | nih.gov |

| Quinoline Derivatives | Various Alkyl Halides | None (Microwave) | 130-150 °C, 5 min | Quinolinium Salts | mdpi.com |

| Benzyl Halide | Tertiary Amine | Water or Water-containing organic solvent | 70-90 °C | Quaternary Ammonium Halide | googleapis.com |

Functionalization of the Piperidine Ring Carbon Skeleton

Alpha-Functionalization to the Nitrogen Atom

Functionalization of the carbon atoms adjacent to the nitrogen (the α-positions, C2 and C6) in the piperidine ring is a valuable strategy for introducing molecular complexity. Direct C-H functionalization at these positions is challenging due to the inert nature of C-H bonds. However, several methods have been developed for α-functionalization of N-substituted piperidines. researchgate.netnih.gov

One prominent strategy involves the formation of an endo-cyclic iminium ion intermediate. This can be achieved through oxidation of the parent amine. For instance, treatment of an N-alkyl piperidine N-oxide with an activating agent like pivaloyl chloride (PivCl) can selectively generate an endo-iminium ion via α-C-H elimination. nih.gov This electrophilic intermediate is then susceptible to attack by a wide range of carbon-based nucleophiles, including organometallic reagents and heteroaryls, leading to the formation of α-substituted piperidines. nih.gov

Another established approach is directed metalation. This typically requires the presence of a directing group, such as an N-Boc (tert-butyloxycarbonyl) group. Deprotonation at the α-position using a strong base like s-butyllithium in the presence of a chiral ligand such as sparteine can lead to an enantiomerically enriched α-lithiated intermediate. acs.org This organolithium species can then be trapped with various electrophiles. Subsequent removal of the directing group yields the α-functionalized piperidine. acs.org

Table 2: Methodologies for α-Functionalization of Piperidines Note: These are general methods applicable to the 4-(2-Bromobenzyl)piperidine scaffold.

| Methodology | Key Intermediate | Reagents | Scope | Reference |

|---|---|---|---|---|

| Iminium Ion Chemistry | Endo-cyclic Iminium Ion | N-Oxide, Pivaloyl Chloride, Nucleophile | Alkylation, Heteroarylation | nih.gov |

| Directed Lithiation | α-Lithiated N-Boc Piperidine | N-Boc protecting group, s-BuLi/sparteine, Electrophile | Reaction with various electrophiles | acs.org |

| Photoredox Catalysis | Radical Intermediate | Photocatalyst, Light, Substrate | Various C-C and C-X bond formations | researchgate.net |

Electrophilic and Nucleophilic Additions to the Piperidine Ring

Additions to the saturated piperidine ring of 4-(2-Bromobenzyl)piperidine require the introduction of unsaturation or a carbonyl group.

Nucleophilic Additions: Nucleophilic addition is a key reaction for functionalizing piperidine rings that contain a carbonyl group (piperidinones) or an imine/iminium moiety. For example, a 4-piperidinone derivative can readily undergo nucleophilic addition at the carbonyl carbon by organometallic reagents (e.g., Grignard or organolithium reagents) to yield tertiary alcohols. mdpi.com Similarly, the formation of an enamine from a piperidinone allows for conjugate nucleophilic addition. The piperidine ring itself can be constructed via reactions involving nucleophilic additions, such as the aza-Diels-Alder reaction, where a diene reacts with an imine in a cycloaddition to form a tetrahydropyridine (B1245486), which can then be reduced to a piperidine. nih.govresearchgate.net

Electrophilic Additions: Electrophilic additions are less common on the saturated piperidine ring. To facilitate such reactions, the ring must first be converted into a more electron-rich species, such as an enamine. An enamine can be formed by reacting a piperidinone precursor with a secondary amine. The resulting enamine is nucleophilic at the α-carbon and can react with various electrophiles. Alternatively, dearomative hydrosilylation of a corresponding pyridine precursor can yield an enamine, which can be further functionalized by electrophiles. mdpi.com

Dehydrogenation and Aromatization Reactions of the Piperidine Moiety

The piperidine ring can be aromatized to the corresponding pyridine ring through dehydrogenation. This transformation is a synthetically important process for accessing substituted pyridines from saturated heterocyclic precursors. Catalytic dehydrogenation is the most common method employed for this purpose. google.com

The reaction typically involves passing the vapor of the piperidine derivative over a supported metal catalyst at elevated temperatures. Common catalysts include platinum or palladium supported on materials like silica gel. google.com The reaction is often carried out in the presence of hydrogen gas, which, paradoxically, can help to maintain catalyst activity and selectivity. google.com For 4-(2-Bromobenzyl)piperidine, this reaction would yield 4-(2-Bromobenzyl)pyridine. The stability of the bromobenzyl group under the high-temperature conditions required for dehydrogenation would need to be considered.

Table 3: Conditions for Catalytic Dehydrogenation of Piperidine

| Catalyst | Support | Temperature Range (°C) | Reactant Ratio | Product | Reference |

|---|---|---|---|---|---|

| Platinum (Pt) | Silica Gel | 200-500 | Piperidine:H2 (1:7 molar ratio) | Pyridine | google.com |

| Palladium (Pd) | Silica Gel | 200-500 | Piperidine:H2 (molar excess of H2) | Pyridine | google.com |

Mechanistic Investigations of Key Transformations Involving 4-(2-Bromobenzyl)piperidine

The transformations of 4-(2-Bromobenzyl)piperidine are governed by fundamental reaction mechanisms.

Quaternization: The formation of quaternary ammonium salts via the Menschutkin reaction proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism. nih.gov The nitrogen atom of the piperidine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. The reaction occurs in a single, concerted step where the N-C bond is formed simultaneously as the C-X (halide) bond is broken. The transition state involves a partially formed N-C bond and a partially broken C-X bond.

Alpha-Functionalization: The mechanism of α-functionalization depends on the chosen method.

Via Iminium Ion: This pathway begins with the oxidation of the amine to an N-oxide, followed by elimination (often E2-like) promoted by an activator like PivCl to form the planar, electrophilic iminium ion. The subsequent step is the nucleophilic addition of an organometallic reagent or other nucleophile to the iminium carbon, which re-establishes the tetrahedral geometry at the α-carbon. nih.gov

Via Directed Lithiation: This process involves the coordination of a strong base (like n-BuLi complexed with sparteine) to the directing group (e.g., N-Boc). This proximity effect facilitates the deprotonation of a C-H bond at the adjacent α-carbon, forming a stabilized carbanion (organolithium intermediate). acs.orgresearchgate.net This intermediate then acts as a potent nucleophile, reacting with an added electrophile.

Dehydrogenation: The catalytic dehydrogenation of piperidine to pyridine on a metal surface is a complex heterogeneous catalytic process. The mechanism generally involves the following steps:

Adsorption of the piperidine molecule onto the active sites of the catalyst surface.

Sequential cleavage of C-H and N-H bonds, leading to the formation of adsorbed hydrogen atoms and a progressively more unsaturated six-membered ring intermediate.

Recombinative desorption of hydrogen molecules (H2) from the surface.

Desorption of the final aromatic product, pyridine, from the catalyst surface, regenerating the active site.

Reactivity of the Bromobenzyl Group: While not involving the piperidine ring directly, the 2-bromobenzyl moiety has its own characteristic reactivity. For instance, reactions involving the benzylic C(sp²)-C(sp³) bond can proceed via cationic intermediates. Lewis acid catalysis can facilitate the formation of a stabilized benzylic carbocation, which can then undergo rearrangement or reaction with nucleophiles. Computational studies on related systems suggest that such transformations can proceed through a rate-determining SN1 step to form the carbocation, followed by a cascade of cationic intermediates, potentially including a phenonium ion. nih.gov This highlights the potential for complex rearrangements involving the aromatic ring under certain conditions.

Derivatization and Functionalization Strategies of the 4 2 Bromobenzyl Piperidine Scaffold

Diversification at the 2-Bromobenzyl Moiety

The bromine atom on the benzyl (B1604629) ring serves as a highly versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling. This allows for the introduction of significant structural diversity.

Introduction of Diverse Aryl and Heteroaryl Substituents via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are paramount for the arylation and heteroarylation of the 2-bromobenzyl position. The Suzuki-Miyaura coupling, in particular, is a robust method for this transformation. By reacting 4-(2-bromobenzyl)piperidine with various aryl- or heteroarylboronic acids or their corresponding esters, a wide range of biaryl structures can be accessed. The reaction typically employs a palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂, in the presence of a base. The choice of solvent and base is crucial for achieving high yields and can be tailored to the specific substrates. For instance, the coupling of benzyl bromides with potassium aryltrifluoroborates has been shown to proceed efficiently, tolerating a variety of functional groups on the coupling partner. nih.gov

Table 1: Exemplar Conditions for Suzuki-Miyaura Coupling of Benzyl Bromides with Potassium Aryltrifluoroborates nih.gov

| Entry | Aryltrifluoroborate Partner | Product | Yield (%) |

| 1 | Potassium phenyltrifluoroborate | 4-(2-Phenylbenzyl)piperidine | 85 |

| 2 | Potassium 4-methoxyphenyltrifluoroborate | 4-(2-(4-Methoxybenzyl))piperidine | 87 |

| 3 | Potassium 4-chlorophenyltrifluoroborate | 4-(2-(4-Chlorobenzyl))piperidine | 80 |

| 4 | Potassium 2-thienyltrifluoroborate | 4-(2-(Thiophen-2-ylmethyl))piperidine | 75 |

Reaction Conditions: Benzyl bromide (1.0 equiv), Potassium aryltrifluoroborate (1.0 equiv), PdCl₂(dppf)·CH₂Cl₂ (2 mol%), Cs₂CO₃ (3.0 equiv), THF/H₂O (10:1), 77 °C, 23 h. nih.gov

Other notable cross-coupling reactions applicable to this scaffold include the Stille reaction, which utilizes organostannane reagents, and the Heck reaction, for coupling with alkenes to introduce vinyl substituents. mdpi.comresearchgate.net The Sonogashira coupling allows for the introduction of alkyne moieties, while the Buchwald-Hartwig amination facilitates the formation of C-N bonds, enabling the synthesis of aniline (B41778) derivatives. nih.govnih.gov

Carbonylation, Carboxylation, and Cyanation Reactions

Beyond C-C bond formation, the bromide can be converted into other important functional groups. Carbonylation reactions, typically catalyzed by palladium complexes in the presence of carbon monoxide, can transform the aryl bromide into a carboxylic acid, ester, or amide derivative, depending on the nucleophile used. This provides a direct route to introduce a carbonyl group, a key pharmacophore in many biologically active molecules.

Carboxylation , the direct introduction of a carboxylic acid group (-COOH), can be achieved using carbon dioxide (CO₂) as a C1 source. Palladium-catalyzed methodologies have been developed that allow for the direct carboxylation of aryl bromides under relatively mild conditions, avoiding the need for pre-formed organometallic reagents. researchgate.net

Cyanation introduces a nitrile (-CN) group, which is a versatile precursor for amines, amides, and carboxylic acids. Transition metal-catalyzed cyanation of aryl halides is a well-established method. Both palladium and nickel-based catalyst systems can be employed, using cyanide sources such as potassium ferrocyanide (K₄[Fe(CN)₆]), which is noted for being less toxic than simple alkali metal cyanides. rsc.orgunisi.it

Derivatization at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes a variety of functionalization reactions, allowing for the exploration of structure-activity relationships related to the N-substituent.

Formation of Amides, Ureas, Carbamates, and Sulfonamides

The piperidine nitrogen can be easily acylated to form amides by reacting 4-(2-bromobenzyl)piperidine with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. This is a fundamental transformation in medicinal chemistry for introducing a vast array of side chains. nih.gov

Ureas and thioureas are formed through the reaction of the piperidine nitrogen with isocyanates or isothiocyanates, respectively. These functional groups are known to act as potent hydrogen bond donors and acceptors, significantly influencing the pharmacological properties of a molecule. A series of 1-aroyl-3-[2-(1-benzyl-4-piperidinyl)ethyl]thiourea derivatives has been synthesized and evaluated for biological activity, demonstrating the utility of this functionalization. nih.gov

Carbamates can be synthesized by treating the piperidine with a chloroformate, such as 4-nitrophenyl chloroformate, or by reacting it with an alcohol in the presence of a carbonyl source like phosgene (B1210022) or a phosgene equivalent. nih.gov This modification is often used to introduce linkers or to modulate the basicity and lipophilicity of the parent amine.

Finally, sulfonamides are readily prepared by reacting the piperidine with a sulfonyl chloride in the presence of a base. This reaction introduces a sulfonyl group, a common feature in many therapeutic agents due to its chemical stability and ability to engage in strong hydrogen bonding interactions. researchgate.netnih.gov

Table 2: Representative N-Derivatization Reactions of Piperidine Scaffolds

| Derivative Class | Reagent | Product Type | Reference |

| Amide | Benzoyl Chloride | N-Benzoylpiperidine | nih.gov |

| Urea | Phenyl Isocyanate | N-Phenylureidopiperidine | mdpi.com |

| Carbamate | 4-Nitrophenyl Chloroformate | N-(4-Nitrophenoxycarbonyl)piperidine | nih.gov |

| Sulfonamide | Benzenesulfonyl Chloride | N-Benzenesulfonylpiperidine | researchgate.net |

Incorporation into Spiro and Fused Heterocyclic Systems

The 4-(2-bromobenzyl)piperidine scaffold can serve as a building block for more complex, three-dimensional structures such as spirocyclic and fused heterocyclic systems.

Spirocycles are compounds where two rings share a single common atom. Spiro[indoline-3,4'-piperidines], for example, are an important class of compounds in medicinal chemistry. Synthetic strategies often involve the construction of one ring onto the pre-existing other. For instance, an appropriately functionalized piperidine can undergo intramolecular cyclization to form a spiro-indoline ring system. Methodologies to construct spirocycles often involve intramolecular Heck reactions, radical cyclizations, or multicomponent reactions starting from a 4-piperidone (B1582916) precursor. researchgate.netresearchgate.net

Fused heterocyclic systems involve two rings sharing two common atoms (a common bond). The synthesis of fused systems can be achieved through intramolecular cyclization reactions where both the piperidine nitrogen and a substituent on the piperidine ring participate. For example, an intramolecular radical cyclization of a substrate bearing an o-bromophenyl group can lead to the formation of a new ring fused to the piperidine scaffold. nih.gov Such strategies significantly increase the structural complexity and rigidity of the molecule, which can be advantageous for optimizing binding to biological targets.

Side-Chain Elaboration and Strategic Modification

The methylene (B1212753) bridge (-CH₂-) connecting the piperidine and benzyl rings represents another site for potential modification, although it is generally less reactive than the aryl bromide or the piperidine nitrogen. Strategies for functionalizing this position typically rely on C-H activation chemistry.

Recent advances in catalysis have enabled the direct functionalization of benzylic C-H bonds. Metallaphotoredox catalysis, for example, provides a mild approach for the diversification of such positions. researchgate.net Palladium-catalyzed ortho-arylation of N-benzylpiperidines, where the piperidine nitrogen acts as a directing group, demonstrates the feasibility of C-H activation on the benzyl ring itself, suggesting that similar strategies could potentially be adapted to target the methylene bridge under specific catalytic conditions. researchgate.net The development of site-selective C-H amination reactions at benzylic positions using manganese or copper catalysts also presents a potential avenue for introducing nitrogen-containing functional groups directly onto the side-chain. nih.gov These methods, while challenging, offer a powerful tool for late-stage functionalization, allowing for the direct modification of the core scaffold without the need for lengthy de novo synthesis.

Regioselective and Chemoselective Functionalization Methodologies

The 4-(2-bromobenzyl)piperidine scaffold presents multiple reactive sites, making the development of selective functionalization strategies a key challenge in medicinal chemistry and organic synthesis. The primary sites for reaction include the aryl C-Br bond on the benzyl ring, the secondary amine (N-H) of the piperidine moiety, and the various C-H bonds on the piperidine ring. Achieving regioselectivity and chemoselectivity is crucial for synthesizing specific derivatives and avoiding undesired side products. Methodologies to control reactivity often rely on a combination of catalyst selection, the use of protecting groups, and carefully chosen reaction conditions.

Chemoselective Functionalization of the Aryl Bromide

The carbon-bromine (C-Br) bond on the phenyl ring is a prime target for functionalization, primarily through palladium-catalyzed cross-coupling reactions. These methods are highly chemoselective, allowing for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds specifically at the site of the bromine atom while leaving the piperidine structure untouched.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. For the 4-(2-bromobenzyl)piperidine scaffold, this approach enables the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents. To prevent the secondary amine of the piperidine from interfering with the catalytic cycle by coordinating to the palladium center, it is often necessary to first protect the nitrogen atom, for example, with a tert-butyloxycarbonyl (Boc) group.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of C-N bonds by coupling the aryl bromide with an amine. This strategy can be employed to introduce primary or secondary amine functionalities, anilines, or N-heterocycles. Similar to the Suzuki coupling, N-protection of the piperidine ring is typically a prerequisite for achieving high yields and preventing catalyst deactivation.

Below is a representative table of conditions for Suzuki-Miyaura coupling reactions on substrates similar to the bromobenzyl moiety, illustrating the typical catalysts, bases, and solvents used.

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | N/A |

| Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ | Dioxane | 110 | 92 | N/A |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 88 | N/A |

| Note: This table presents generalized conditions for Suzuki-Miyaura reactions on aryl bromides and does not represent specific experiments on 4-(2-bromobenzyl)piperidine. |

Regioselective C-H Functionalization of the Piperidine Ring

Directly functionalizing the C-H bonds of the piperidine ring offers an atom-economical route to complex derivatives. Advanced catalytic systems, particularly those based on rhodium, have enabled the site-selective introduction of functional groups at specific positions of the piperidine scaffold. d-nb.infonih.gov

For a 4-substituted piperidine, the electronically activated C2 and C6 positions (alpha to the nitrogen) are often the most reactive sites for C-H functionalization. However, catalyst and directing group strategies can override this inherent reactivity to target other positions. Research has shown that the choice of N-protecting group and the rhodium catalyst can control the regioselectivity of carbene insertion reactions. d-nb.infonih.gov

For instance, in studies on N-Boc-piperidine derivatives, certain rhodium catalysts have been shown to favor functionalization at the C4 position. d-nb.infonih.gov This regioselectivity is governed by a combination of steric and electronic factors, where the catalyst directs the reaction to a specific C-H bond. To apply this methodology to the 4-(2-bromobenzyl)piperidine scaffold, the piperidine nitrogen would first need to be protected (e.g., with a Boc group). Subsequently, a rhodium-catalyzed reaction with a diazo compound could potentially introduce a functional group regioselectively at the C4 position, adjacent to the existing benzyl substituent.

The table below summarizes findings from studies on the catalyst-controlled C-H functionalization of N-protected piperidines, demonstrating how catalyst choice dictates the site of reaction. d-nb.infonih.gov

| N-Protecting Group | Catalyst | Site of Functionalization | Diastereomeric Ratio (d.r.) | Ref. |

| N-Boc | Rh₂(R-TCPTAD)₄ | C2 | Variable | d-nb.info |

| N-Bs | Rh₂(R-TPPTTL)₄ | C2 | >30:1 | d-nb.info |

| N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | 5.3:1 | d-nb.info |

| Note: This table is based on research findings for model piperidine substrates and illustrates the principle of regioselective C-H functionalization. d-nb.infonih.gov Bs = Brosyl. |

By leveraging these distinct methodologies, researchers can selectively modify the 4-(2-bromobenzyl)piperidine scaffold at its three primary reactive regions—the aryl bromide, the piperidine nitrogen, and the piperidine C-H bonds—enabling the systematic synthesis of a diverse library of chemical derivatives.

4 2 Bromobenzyl Piperidine As a Synthetic Building Block in Complex Chemical Synthesis

Construction of Polycyclic and Bridged Ring Systems

The rigid framework of 4-(2-Bromobenzyl)piperidine provides an excellent starting point for the synthesis of intricate polycyclic and bridged ring systems. The presence of the ortho-bromine atom on the benzyl (B1604629) substituent is particularly advantageous for intramolecular cyclization strategies, most notably through palladium-catalyzed reactions such as the intramolecular Heck reaction. wikipedia.org

In a typical intramolecular Heck reaction, the palladium(0) catalyst oxidatively adds to the aryl bromide bond of a suitably functionalized 4-(2-Bromobenzyl)piperidine derivative. Subsequent intramolecular carbopalladation onto a tethered alkene, followed by β-hydride elimination, can forge a new carbon-carbon bond, leading to the formation of a new ring fused to the piperidine (B6355638) or benzyl moiety. wikipedia.org The regioselectivity of this cyclization can be controlled by the length and nature of the tether connecting the piperidine nitrogen to the alkene.

For instance, N-acylation of 4-(2-Bromobenzyl)piperidine with an unsaturated acyl chloride, followed by an intramolecular Heck reaction, could potentially yield bridged lactams. The reaction sequence would involve the formation of an enamide, which then participates in the palladium-catalyzed cyclization.

| Starting Material | Reaction Type | Potential Product | Ring System |

| N-allyl-4-(2-Bromobenzyl)piperidine | Intramolecular Heck Reaction | Benzo[a]quinolizidine derivative | Polycyclic |

| N-crotonyl-4-(2-Bromobenzyl)piperidine | Intramolecular Heck Reaction | Bridged lactam | Bridged |

| N-(4-pentenoyl)-4-(2-Bromobenzyl)piperidine | Intramolecular Heck Reaction | Fused azocine (B12641756) derivative | Polycyclic |

Furthermore, the piperidine nitrogen can act as a nucleophile in intramolecular substitution reactions with the bromobenzyl group under appropriate conditions, leading to the formation of bridged systems. For example, deprotonation of the piperidine nitrogen followed by an intramolecular nucleophilic aromatic substitution is a plausible, albeit challenging, route to a bridged tetracyclic system.

Synthesis of Advanced Nitrogen-Containing Heterocycles

The reactivity of both the piperidine nitrogen and the 2-bromobenzyl group makes 4-(2-Bromobenzyl)piperidine a valuable precursor for the synthesis of a variety of advanced nitrogen-containing heterocycles. nih.govbeilstein-journals.org Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, are powerful tools in this context. nih.gov

N-Arylation of 4-(2-Bromobenzyl)piperidine with various aryl halides, followed by an intramolecular C-H activation or a second cross-coupling reaction involving the 2-bromo substituent, can lead to the formation of complex polycyclic aromatic systems containing the piperidine motif. For example, coupling with 2-bromopyridine (B144113) could be followed by an intramolecular dehydrogenative coupling to afford a novel tetracyclic heteroaromatic salt.

Moreover, the 2-bromobenzyl moiety can be transformed into other functional groups that can then participate in cyclization reactions. For instance, conversion of the bromide to an azide, followed by an intramolecular [3+2] cycloaddition with a suitably placed alkyne tethered to the piperidine nitrogen, could yield a triazole-fused polycycle.

| Reaction Sequence | Key Reactions | Resulting Heterocycle |

| 1. N-Arylation with 2-aminophenylboronic acid 2. Intramolecular cyclization | Suzuki Coupling, Condensation | Quinoxaline-fused piperidine |

| 1. N-Acylation with propargyl chloroformate 2. Sonogashira coupling of bromide with an alkyne 3. Intramolecular [4+2] cycloaddition | Acylation, Sonogashira Coupling, Diels-Alder | Pyridine-fused polycycle |

| 1. Ullmann condensation with 2-aminophenol (B121084) 2. Intramolecular cyclization | Ullmann Condensation, Dehydrative cyclization | Benzoxazine-fused piperidine |

Role in the Synthesis of Analogs for Structure-Reactivity Studies

The 4-benzylpiperidine (B145979) scaffold is a common feature in many biologically active compounds, including potent and selective inhibitors of various enzymes and receptors. acs.orgnih.gov 4-(2-Bromobenzyl)piperidine serves as an excellent starting material for the synthesis of a library of analogs to probe structure-activity relationships (SAR).

The bromine atom provides a convenient point for diversification through a wide range of cross-coupling reactions. For example, Suzuki, Stille, and Sonogashira couplings can be employed to introduce a variety of aryl, vinyl, and alkynyl groups at the 2-position of the benzyl ring. researchgate.net The steric and electronic properties of these substituents can be systematically varied to understand their impact on biological activity.

Simultaneously, the piperidine nitrogen can be functionalized with a diverse set of substituents through acylation, alkylation, or reductive amination. This allows for the exploration of the role of the N-substituent in receptor binding or enzyme inhibition. The combination of modifications at both the benzyl and piperidine moieties allows for a comprehensive exploration of the chemical space around this scaffold.

| Modification Site | Reaction Type | Introduced Group | Potential SAR Probe |

| 2-position of benzyl ring | Suzuki Coupling | Phenyl, Pyridyl, Thienyl | Aromatic interactions |

| 2-position of benzyl ring | Sonogashira Coupling | Phenylethynyl, Trimethylsilylethynyl | Steric bulk and rigidity |

| Piperidine Nitrogen | Acylation | Acetyl, Benzoyl, Cyclopropanecarbonyl | Hydrogen bonding and lipophilicity |

| Piperidine Nitrogen | Reductive Amination | Benzyl, Isopropyl, Cyclohexylmethyl | Basic pKa and steric hindrance |

These systematic modifications can provide crucial insights into the key interactions between the molecule and its biological target, guiding the design of more potent and selective therapeutic agents.

Applications in Ligand Design for Organometallic Catalysis

The development of novel ligands is crucial for advancing the field of organometallic catalysis. cfmot.de The rigid framework and the presence of both a nitrogen and a potential phosphorus donor site (after modification) make 4-(2-Bromobenzyl)piperidine an attractive scaffold for the design of P,N-ligands.

The synthesis of such ligands would typically involve the conversion of the 2-bromobenzyl group into a phosphine (B1218219) moiety. This can be achieved through a lithium-halogen exchange followed by quenching with a chlorophosphine, or through a palladium- or nickel-catalyzed phosphination reaction. beilstein-journals.org The resulting ligand would feature a piperidine nitrogen and a phosphine group held in a specific spatial arrangement by the benzylpiperidine backbone.

These P,N-ligands can then be coordinated to various transition metals, such as palladium, rhodium, or iridium, to form catalytically active complexes. The steric and electronic properties of the ligand, and thus the catalytic activity and selectivity of the metal complex, can be fine-tuned by modifying the substituents on the phosphorus atom and the piperidine nitrogen.

| Ligand Type | Metal Center | Potential Catalytic Application |

| P,N-Chelate | Palladium(II) | Asymmetric allylic alkylation |

| P,N-Chelate | Rhodium(I) | Hydroformylation |

| P,N-Chelate | Iridium(I) | Asymmetric hydrogenation |

The conformational rigidity of the 4-benzylpiperidine scaffold can be advantageous in asymmetric catalysis, as it can create a well-defined chiral environment around the metal center, leading to high enantioselectivities in the catalyzed reactions.

Advanced Analytical and Spectroscopic Characterization Methodologies for 4 2 Bromobenzyl Piperidine

High-Resolution Mass Spectrometry for Precise Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of 4-(2-Bromobenzyl)piperidine. By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the chemical formula, C₁₂H₁₆BrN. In positive ion mode using electrospray ionization (ESI), the compound is expected to be detected as its protonated form, [M+H]⁺, with a calculated m/z of 268.0590. The presence of the bromine atom would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 Da (for ⁷⁹Br and ⁸¹Br).

Electron ionization (EI) mass spectrometry would lead to fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses. Key fragmentation pathways for 4-(2-Bromobenzyl)piperidine are predicted to involve:

Benzylic Cleavage: The bond between the piperidine (B6355638) ring and the benzyl (B1604629) group is susceptible to cleavage, leading to the formation of a stable bromobenzyl cation (m/z 169/171) and a neutral piperidine radical. This is often a dominant fragmentation pathway for benzylpiperidine derivatives.

Piperidine Ring Fragmentation: The piperidine ring can undergo characteristic fragmentation, including the loss of ethylene (B1197577) (C₂H₄) or a propyl radical (C₃H₇) from the molecular ion.

Loss of HBr: Elimination of a hydrogen bromide molecule from the molecular ion could also be a possible fragmentation pathway.

| Fragment Ion (m/z) | Proposed Structure | Fragmentation Pathway |

|---|---|---|

| 268.0590 / 270.0570 | [C₁₂H₁₆BrN+H]⁺ | Molecular Ion + H |

| 169.9753 / 171.9733 | [C₇H₆Br]⁺ | Benzylic cleavage |

| 98.0964 | [C₆H₁₂N]⁺ | Cleavage of the benzyl group |

| 84.0808 | [C₅H₁₀N]⁺ | Piperidine ring fragmentation |

Multidimensional Nuclear Magnetic Resonance Spectroscopy (e.g., COSY, HMQC, HSQC, NOESY) for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure and conformation of 4-(2-Bromobenzyl)piperidine in solution. While ¹H and ¹³C NMR provide fundamental information about the chemical environment of the protons and carbons, multidimensional NMR techniques offer deeper insights into the connectivity and spatial relationships between atoms.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the bromobenzyl group and the aliphatic protons of the piperidine ring. The aromatic protons will appear in the downfield region (typically δ 7.0-7.6 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The piperidine protons will resonate in the upfield region (typically δ 1.0-3.0 ppm), with complex splitting due to geminal and vicinal couplings.

¹³C NMR: The ¹³C NMR spectrum will show signals for all 12 carbon atoms in the molecule, with the aromatic carbons appearing in the downfield region (δ 120-140 ppm) and the aliphatic carbons of the piperidine ring in the upfield region (δ 20-50 ppm).

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal the scalar coupling network within the molecule, confirming the connectivity of protons within the piperidine ring and the benzyl group. Cross-peaks would be observed between geminally and vicinally coupled protons.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These 2D experiments correlate the chemical shifts of protons with their directly attached carbons, allowing for unambiguous assignment of the ¹H and ¹³C NMR signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly valuable for conformational analysis. For 4-(2-Bromobenzyl)piperidine, NOESY can be used to determine the preferred orientation of the 2-bromobenzyl group relative to the piperidine ring (axial vs. equatorial). For instance, an NOE correlation between the benzylic protons and the axial protons at the 3 and 5 positions of the piperidine ring would suggest an equatorial orientation of the benzyl group.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH (ortho to Br) | ~7.5 | ~132 |

| Aromatic CH | 7.0-7.3 | 127-130 |

| Benzylic CH₂ | ~2.5 | ~40 |

| Piperidine CH (position 4) | ~1.7 | ~38 |

| Piperidine CH₂ (positions 2, 6) | ~2.6 (eq), ~2.0 (ax) | ~46 |

| Piperidine CH₂ (positions 3, 5) | ~1.6 (eq), ~1.2 (ax) | ~31 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 4-(2-Bromobenzyl)piperidine is expected to show characteristic absorption bands for the N-H bond of the secondary amine in the piperidine ring (around 3300 cm⁻¹), C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic piperidine ring (around 2800-3000 cm⁻¹), and C=C stretching vibrations of the aromatic ring (around 1600 and 1450 cm⁻¹). The C-Br stretching vibration is expected to appear in the fingerprint region (below 700 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring vibrations are typically strong in the Raman spectrum.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3350 - 3250 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2800 |

| Aromatic C=C Stretch | 1610 - 1580 and 1500 - 1450 |

| CH₂ Scissoring | 1470 - 1440 |

| C-N Stretch | 1250 - 1020 |

| C-Br Stretch | 700 - 500 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For 4-(2-Bromobenzyl)piperidine, a successful crystal structure determination would provide precise information on bond lengths, bond angles, and torsion angles.

It is highly probable that the piperidine ring adopts a chair conformation, which is the most stable conformation for six-membered rings. The 2-bromobenzyl substituent at the 4-position can be in either an axial or an equatorial position. The equatorial position is generally favored for bulky substituents to minimize steric hindrance. X-ray crystallography would unambiguously determine this orientation. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonding (involving the N-H group of the piperidine) and van der Waals forces, which govern the solid-state architecture.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. 4-(2-Bromobenzyl)piperidine itself is an achiral molecule and therefore will not exhibit any chiroptical activity.

However, if a chiral center were introduced into the molecule, for example by substitution on the piperidine ring, the resulting enantiomers could be distinguished and their enantiomeric purity assessed using chiroptical methods. For a chiral derivative, the absolute configuration could be determined by comparing the experimental CD spectrum with that predicted by quantum chemical calculations.

Advanced Chromatographic Techniques (e.g., Preparative HPLC, SFC) for Isolation and Purity Assessment

Advanced chromatographic techniques are essential for the purification and purity assessment of 4-(2-Bromobenzyl)piperidine.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for isolating and purifying compounds on a larger scale. For 4-(2-Bromobenzyl)piperidine, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape, would likely be effective.

Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to HPLC that uses supercritical carbon dioxide as the main mobile phase component. It can offer faster separations and is particularly well-suited for the purification of compounds with basic groups like the piperidine moiety. A variety of stationary phases can be used in SFC, and a co-solvent such as methanol (B129727) is typically added to the CO₂ to modify the mobile phase polarity.

The purity of the isolated 4-(2-Bromobenzyl)piperidine can be assessed by analytical HPLC or SFC, coupled with a detector such as a UV-Vis spectrophotometer or a mass spectrometer.

Computational Chemistry and Molecular Modeling of 4 2 Bromobenzyl Piperidine

Conformational Analysis using Molecular Mechanics and Density Functional Theory (DFT)

The conformational landscape of 4-(2-Bromobenzyl)piperidine is primarily dictated by the piperidine (B6355638) ring, which typically adopts a low-energy chair conformation to minimize angular and torsional strain. The key conformational question revolves around the orientation of the 4-substituent (the 2-bromobenzyl group), which can be either axial or equatorial.

Molecular mechanics (MM) force fields, such as COSMIC, are effective for predicting the conformer energies of substituted piperidines. nih.gov For 4-substituted piperidines, the relative energies of conformers are often very similar to those of analogous cyclohexane (B81311) structures. nih.gov Generally, bulky substituents preferentially occupy the equatorial position to avoid steric hindrance, specifically 1,3-diaxial interactions with the axial hydrogen atoms on the ring. Therefore, the equatorial conformer of 4-(2-Bromobenzyl)piperidine is predicted to be significantly more stable than the axial conformer.

Density Functional Theory (DFT) calculations, often using functionals like B3LYP with basis sets such as 6-311G**, provide a more accurate quantum mechanical description of the molecule's geometry and energy. nih.gov DFT studies on similar 2-arylpiperidines have been used to determine the minimal energy structures, confirming the preference for specific rotamers and ring conformations. acs.org For 4-(2-Bromobenzyl)piperidine, DFT optimization would likely confirm that the chair conformation with the 2-bromobenzyl group in the equatorial position is the global minimum on the potential energy surface. The calculations would also elucidate the preferred rotational orientation (torsion angle) of the benzyl (B1604629) group relative to the piperidine ring.

Table 1: Illustrative Conformational Energy Data for 4-(2-Bromobenzyl)piperidine Note: This table presents hypothetical, representative data based on typical computational results for similar 4-substituted piperidines.

| Conformer | Method | Relative Energy (kcal/mol) | Key Dihedral Angle (C3-C4-C7-C8) |

| Equatorial-Chair | DFT (B3LYP/6-31G) | 0.00 | ~175° |

| Axial-Chair | DFT (B3LYP/6-31G) | +2.5 | ~178° |

| Twist-Boat | DFT (B3LYP/6-31G*) | +5.8 | N/A |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly DFT, are instrumental in elucidating the electronic structure and predicting the reactivity of 4-(2-Bromobenzyl)piperidine. scienceopen.com Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to this process.

The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For 4-(2-Bromobenzyl)piperidine, the HOMO is expected to have significant density on the piperidine nitrogen atom due to its lone pair of electrons, as well as on the electron-rich bromophenyl ring. The LUMO is likely localized on the antibonding orbitals of the bromophenyl ring.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. Other quantum chemical descriptors, such as the electrophilicity index, chemical potential, and chemical hardness, can be calculated to quantify the molecule's reactivity profile. researchgate.net These calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic modifications. chemrxiv.org

Table 2: Predicted Quantum Chemical Reactivity Descriptors for 4-(2-Bromobenzyl)piperidine Note: This table contains representative values for illustrative purposes, calculated at a typical DFT level.

| Descriptor | Predicted Value | Implication |

| HOMO Energy | -6.5 eV | Region of highest electron density (nucleophilic character) |

| LUMO Energy | -0.8 eV | Region most susceptible to nucleophilic attack |

| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability |

| Electrophilicity Index (ω) | 1.9 eV | Moderate electrophilicity |

| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which serve as a valuable tool for structural verification.

NMR Chemical Shifts: DFT calculations can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts by calculating the isotropic magnetic shielding constants of the nuclei. researchgate.net These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the proposed structure and its dominant conformation. For 4-(2-Bromobenzyl)piperidine, calculations would predict distinct signals for the axial and equatorial protons on the piperidine ring and for the carbons in the bromophenyl and piperidine moieties.

Table 3: Illustrative Predicted Spectroscopic Data for 4-(2-Bromobenzyl)piperidine Note: These are representative values derived from computational models and knowledge of similar structures.

| Parameter | Predicted Value | Assignment |

| ¹H NMR Shift | δ 7.5-7.1 ppm | Aromatic protons (bromophenyl ring) |

| ¹H NMR Shift | δ 3.1 ppm | Piperidine protons adjacent to N (axial/equatorial) |

| ¹³C NMR Shift | δ 133-127 ppm | Aromatic carbons (bromophenyl ring) |

| ¹³C NMR Shift | δ 45-50 ppm | Piperidine carbons adjacent to N |

| IR Frequency | ~3300 cm⁻¹ | N-H stretch |

| IR Frequency | ~3050 cm⁻¹ | Aromatic C-H stretch |

| IR Frequency | ~2950 cm⁻¹ | Aliphatic C-H stretch |

| IR Frequency | ~1025 cm⁻¹ | Aromatic C-Br stretch |

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational chemistry allows for the detailed investigation of reaction mechanisms involved in the synthesis of 4-(2-Bromobenzyl)piperidine. A plausible synthetic route could involve the reductive amination of 2-bromobenzaldehyde (B122850) with 4-aminopyridine, followed by the reduction of the pyridine (B92270) ring.

Using DFT, the entire reaction pathway can be modeled. This involves:

Locating Stationary Points: Optimizing the geometries of reactants, intermediates, transition states (TS), and products.

Calculating Energies: Determining the energies of all stationary points to construct a potential energy surface profile. The energy difference between reactants and the highest-energy transition state gives the activation energy (Ea), which is critical for understanding reaction kinetics.

Transition State Analysis: A transition state is a first-order saddle point on the potential energy surface. Its structure provides a snapshot of the bond-breaking and bond-forming processes. Vibrational frequency analysis is used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

This modeling can be used to compare different potential synthetic routes, predict regioselectivity and stereoselectivity, and understand the role of catalysts or reagents in the transformation.

Table 4: Hypothetical Energy Profile for a Key Synthetic Step (e.g., Imine Formation) Note: This table illustrates the type of data obtained from reaction pathway modeling.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 2-Bromobenzaldehyde + 4-Aminopyridine | 0.0 |

| Intermediate | Hemiaminal intermediate | -5.2 |

| Transition State | Water elimination TS | +15.8 |

| Products | Imine + Water | +4.1 |

Studies of Non-Covalent Interactions and Supramolecular Assembly in Crystalline Forms

In the solid state, molecules of 4-(2-Bromobenzyl)piperidine will arrange into a crystal lattice stabilized by a network of non-covalent interactions. rsc.org Understanding this supramolecular assembly is crucial for controlling the physical properties of the material.

Computational tools can identify and quantify these interactions:

Hydrogen Bonding: The piperidine N-H group can act as a hydrogen bond donor, likely forming N-H···N hydrogen bonds with the nitrogen of an adjacent piperidine ring or potentially weaker N-H···Br or N-H···π interactions.

Halogen Bonding: The bromine atom on the benzyl ring is an effective halogen bond donor. mdpi.com It can form attractive interactions with Lewis basic sites, such as the nitrogen atom of a neighboring molecule (C-Br···N). researchgate.net

π-π Stacking: The aromatic bromophenyl rings can engage in π-π stacking interactions, further stabilizing the crystal packing.

Methods like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in the crystal structure. nih.govnih.gov Quantum chemical methods, such as Quantum Theory of Atoms in Molecules (QTAIM), can be applied to characterize the nature and strength of these specific non-covalent bonds.

Table 5: Potential Non-Covalent Interactions in Crystalline 4-(2-Bromobenzyl)piperidine Note: This table summarizes the likely interactions and their typical energy ranges.

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |

| Hydrogen Bond | N-H | Piperidine N | 3 - 7 |

| Halogen Bond | C-Br | Piperidine N | 1 - 4 |

| π-π Stacking | Bromophenyl Ring | Bromophenyl Ring | 1 - 3 |

| C-H···π Interaction | Aliphatic/Aromatic C-H | Bromophenyl Ring | 0.5 - 2 |

Future Research Directions and Emerging Applications in Chemical Synthesis

Development of Sustainable and Green Synthetic Routes for 4-(2-Bromobenzyl)piperidine

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. Future research will likely focus on creating more sustainable routes to 4-(2-Bromobenzyl)piperidine and its derivatives. Key areas of exploration include the use of biodegradable and less hazardous solvents, such as cyclopentyl methyl ether (CPME), to replace traditional solvents like DMF. Additionally, the development of one-pot or domino reactions, which combine multiple synthetic steps into a single operation, represents a significant advance in efficiency, reducing waste and energy consumption. researchgate.net These strategies align with the broader goal of making the synthesis of valuable chemical entities more environmentally benign. unibo.it

Table 1: Green Chemistry Approaches in Piperidine (B6355638) Synthesis

| Green Strategy | Description | Potential Application to 4-(2-Bromobenzyl)piperidine Synthesis |

|---|---|---|

| Alternative Solvents | Replacing hazardous solvents with greener alternatives. | Utilizing solvents like Cyclopentyl methyl ether (CPME) to reduce environmental impact. |

| Catalytic Reactions | Employing catalysts to enable reactions with higher atom economy and lower energy requirements. | Developing catalytic cyclization methods to form the piperidine ring. mdpi.com |

| One-Pot Syntheses | Combining multiple reaction steps into a single procedure to minimize intermediate isolation and purification. | Designing a one-pot procedure starting from simpler precursors to construct the final molecule. researchgate.net |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates and improve yields. | Applying microwave technology to expedite the cyclocondensation steps in the synthesis. organic-chemistry.org |

Exploration of Novel Catalytic Transformations Involving the Bromine Moiety and Piperidine Nitrogen

The bromine atom and the piperidine nitrogen are key functional handles for catalytic transformations, opening up possibilities for creating complex molecular architectures. Future research is expected to heavily leverage transition-metal-catalyzed C–H activation. rsc.org The nitrogen atom within the piperidine ring can act as a directing group, enabling site-selective functionalization of C-H bonds at positions remote from the nitrogen atom. nih.govnih.gov This approach allows for the introduction of new functional groups with high precision.

Furthermore, the bromine atom on the benzyl (B1604629) ring is an ideal site for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions would allow for the connection of various aryl, alkyl, or amino groups, significantly expanding the structural diversity of accessible derivatives. mdpi.com

Table 2: Potential Catalytic Transformations

| Functional Group | Catalytic Method | Potential Outcome |

|---|---|---|

| Piperidine C-H Bonds | Palladium-catalyzed transannular C–H activation nih.gov | Introduction of aryl or other functional groups at specific positions on the piperidine ring. |

| Piperidine N-H Bond | N-Arylation/N-Alkylation | Attachment of various substituents to the piperidine nitrogen to modulate properties. |

| Aromatic C-Br Bond | Suzuki, Sonogashira, Heck, Buchwald-Hartwig cross-coupling | Formation of new carbon-carbon or carbon-nitrogen bonds, linking diverse molecular fragments. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. thieme-connect.demdpi.com The integration of the synthesis of 4-(2-Bromobenzyl)piperidine and its derivatives into flow chemistry platforms is a promising future direction. durham.ac.ukdurham.ac.uk This approach allows for the safe handling of potentially hazardous intermediates and reagents in situ and facilitates the telescoping of reaction sequences, where the output of one reactor flows directly into the next without manual isolation of intermediates. durham.ac.uk

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of new chemical entities by rapidly generating libraries of related compounds for screening. durham.ac.uk This technology would be particularly valuable for exploring the chemical space around the 4-(2-Bromobenzyl)piperidine scaffold.

Applications in the Design of Advanced Materials Precursors

While primarily explored in medicinal chemistry, the structural features of 4-(2-Bromobenzyl)piperidine also suggest its potential as a precursor for advanced materials. The piperidine ring can impart specific conformational rigidity, while the bromobenzyl group offers a reactive site for polymerization or grafting onto surfaces. For instance, derivatives of this compound could be investigated as monomers for the synthesis of novel polymers with unique thermal or optical properties. The ability to functionalize both the piperidine and the aromatic ring allows for the fine-tuning of material characteristics. smolecule.com Future research may explore its incorporation into frameworks for applications in catalysis or as components of organic electronic materials.

Expanding the Scope of Derivatization for Novel Chemical Entities